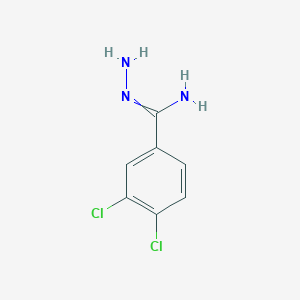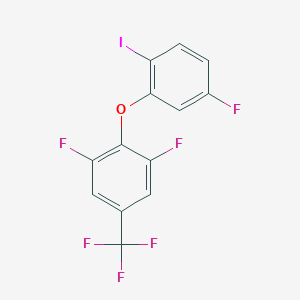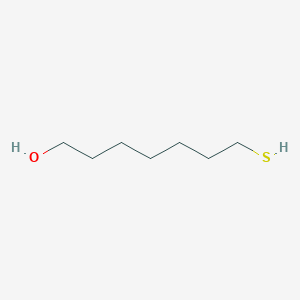
7-Sulfanylheptan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Sulfanylheptan-1-OL is an organic compound with the molecular formula C7H16OS It is a type of thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom Thiols are known for their strong and often unpleasant odors, which are reminiscent of garlic or rotten eggs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Sulfanylheptan-1-OL typically involves the introduction of a thiol group (-SH) into a heptanol backbone. One common method is the reaction of heptanal with hydrogen sulfide (H2S) in the presence of a reducing agent. This reaction can be carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of catalytic hydrogenation of heptanal in the presence of a sulfur source. This process can be optimized for higher yields and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Sulfanylheptan-1-OL undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form heptanol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Heptanol.
Substitution: Various substituted heptanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Sulfanylheptan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in the context of thiol-based redox reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Used in the production of fragrances and flavors due to its strong odor profile.
Wirkmechanismus
The mechanism of action of 7-Sulfanylheptan-1-OL involves its ability to participate in redox reactions. The thiol group can undergo oxidation and reduction, making it a key player in maintaining redox balance in biological systems. It can also interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Sulfanylheptan-1-OL: Similar structure but with the thiol group at a different position.
3-Sulfanylhexan-1-OL: A shorter chain analog with similar chemical properties.
4-Methyl-4-sulfanylpentan-2-one: Another thiol compound with a different functional group arrangement.
Uniqueness
7-Sulfanylheptan-1-OL is unique due to its specific structure, which influences its reactivity and applications
Eigenschaften
CAS-Nummer |
131215-91-3 |
|---|---|
Molekularformel |
C7H16OS |
Molekulargewicht |
148.27 g/mol |
IUPAC-Name |
7-sulfanylheptan-1-ol |
InChI |
InChI=1S/C7H16OS/c8-6-4-2-1-3-5-7-9/h8-9H,1-7H2 |
InChI-Schlüssel |
LSLIREXBGQDXDX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCO)CCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8-Dibromodibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B14089739.png)
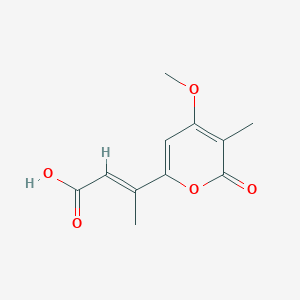
![5-butyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14089746.png)
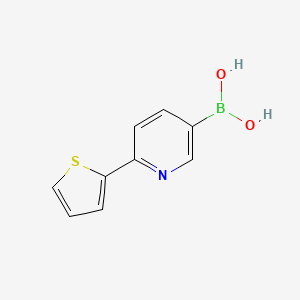
![Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14089753.png)
![2-(Furan-2-ylmethyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089761.png)
![But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B14089769.png)
![7-Chloro-1-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089779.png)
![4-Methyl-6-[(4-methylphenyl)methyl]-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14089782.png)

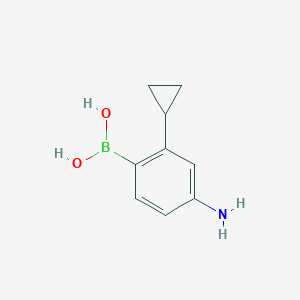
![2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid](/img/structure/B14089814.png)
